- Preparation of amino-pyrimidine compounds as inhibitors of TBK1 kinase and IKK kinase epsilon, World Intellectual Property Organization, , ,
Cas no 934426-22-9 (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
934426-22-9 structure
Product Name:2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Número CAS:934426-22-9
MF:C13H17BN2O2
Megavatios:244.097283124924
MDL:MFCD16996233
CID:2112616
PubChem ID:58540750
Update Time:2024-10-26
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile
- (4-Amino-3-cyanophenyl)boronic acid pinacol ester
- JWCNIIZUTIYXTL-UHFFFAOYSA-N
- MB20256
- FCH2776335
- 2-AMINO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZONITRILE
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
- 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- AKOS027339223
- EN300-7400601
- A1-33584
- SCHEMBL1668230
- 4-Amino-3-cyanophenylboronic Acid Pinacol Ester
- 2-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- AS-40347
- DB-292760
- 934426-22-9
- CS-0128682
- MFCD16996233
- SY242760
- Z2044798731
- 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
-
- MDL: MFCD16996233
- Renchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3
- Clave inchi: JWCNIIZUTIYXTL-UHFFFAOYSA-N
- Sonrisas: O1B(C2C=CC(=C(C#N)C=2)N)OC(C)(C)C1(C)C
Atributos calculados
- Calidad precisa: 244.1383080g/mol
- Masa isotópica única: 244.1383080g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 358
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 68.3
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A579210-50mg |
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester |
934426-22-9 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A579210-100mg |
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester |
934426-22-9 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A579210-500mg |
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester |
934426-22-9 | 500mg |
$ 365.00 | 2022-06-08 | ||
| Ambeed | A505090-100mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 100mg |
$12.0 | 2025-04-15 | |
| Ambeed | A505090-250mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 250mg |
$17.0 | 2025-04-15 | |
| Ambeed | A505090-1g |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 1g |
$52.0 | 2025-04-15 | |
| Ambeed | A505090-5g |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 97% | 5g |
$257.0 | 2025-04-15 | |
| Chemenu | CM219128-100mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 95+% | 100mg |
$68 | 2022-08-31 | |
| Chemenu | CM219128-250mg |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 95+% | 250mg |
$112 | 2022-08-31 | |
| Chemenu | CM219128-1g |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
934426-22-9 | 95+% | 1g |
$257 | 2022-08-31 |
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Antibody-ALK5 inhibitor conjugates and their uses, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, rt → 80 °C
Referencia
- Preparation of triazolylanilinoquinazolines as antivirals., World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 4 h, rt → 80 °C
Referencia
- Quinazoline derivatives, useful in treating or preventing a flaviviridae infection, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 20 h, 80 °C
Referencia
- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 30 min, 85 °C
Referencia
- Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 30 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Pyrazolopyridine derivatives for use in the treatment of bladder cancer, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
- Nitrogen-containing heterocyclic compound, its preparation method, intermediate, composition and application, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
- Preparation of nitrogenous heterocyclic compounds as ErbB2 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 2861929-14-6 Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, rt
1.2 12 h, rt
Referencia
- Ligand- and Substrate-Controlled para C-H Borylation of Anilines at Room Temperature, Organic Letters, 2022, 24(44), 8147-8152
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 80 °C; cooled
Referencia
- Preparation of substituted pyrimidinylbenzonitriles as IKK-related kinase ε and TANK-binding kinase 1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, 130 °C
Referencia
- Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation, European Journal of Medicinal Chemistry, 2017, 141, 446-459
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, 80 °C
Referencia
- Preparation of indazole compounds as glucokinase activators for treating diabetes and obesity, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; rt → 70 °C; overnight, 70 °C
Referencia
- Preparation of substituted pyridinecarboxamides and benzamides useful in cancer treatments targeting cancer stem cells, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 10 min, rt → 110 °C
Referencia
- Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2513-2517
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 30 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Process for the preparation of pyrazolopyridine derivatives and therapeutic use thereof, United States, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 d, 80 °C
Referencia
- Aminotriazine derivatives as tank-binding kinase inhibitor and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 30 h, 90 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- Preparation of pyrazolopyridines as fibroblast growth factor (FGF) inhibitors, particularly FGF antagonists, and as angiogenesis inhibitors for treatment of inflammation, cancer and cardiovascular diseases, France, , ,
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Raw materials
- Anthranilonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-iodobenzonitrile
- 2-Amino-5-bromobenzonitrile
- 4-(morpholin-4-yl)aniline
- Bis(pinacolato)diborane
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Preparation Products
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Número de pedido:A1066312
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 18:34
Precio ($):211.0/739.0
Correo electrónico:sales@amadischem.com
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Literatura relevante
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
934426-22-9 (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) Productos relacionados
- 171364-82-2(4-(Cyanophenyl)boronic Acid Pinacol Ester)
- 1220219-59-9(3-Cyano-5-methylphenylboronic acid pinacol ester)
- 850567-52-1(3-Amino-4-methylphenylboronic acid, pinacol ester, hydrochloride)
- 1220219-11-3(3-Cyano-4-methylphenylboronic acid, pinacol ester)
- 590418-05-6(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)
- 214360-46-0(3-Cyanophenylboronic acid, pinacol ester)
- 863868-34-2(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile)
- 775351-54-7(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)
- 882678-96-8(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1004761-68-5(4-Amino-3,5-dimethylphenylboronic Acid Pinacol Ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):211.0/739.0